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molecular formula C8H18N2 B1367799 N-Methyl-1-(1-methylpiperidin-3-yl)methanamine CAS No. 639078-61-8

N-Methyl-1-(1-methylpiperidin-3-yl)methanamine

Cat. No. B1367799
M. Wt: 142.24 g/mol
InChI Key: OUBNEVZXIXKNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07262192B2

Procedure details

A solution of 3-(chloromethyl)-1-methylpiperidine (9.2 g, 50 mmol) (U.S. Pat. No. 6,184,338, example 5) and 33% methylamine in ethanol (60 mL) in ethanol (30 mL) was heated in a sealed vessel at 100° C. for 17 hours. The reaction mixture was concentrated in vacuo and diluted with water before being extracted into dichloromethane and dried over magnesium sulphate. The reaction mixture was filtered and concentrated in vacuo to yield the title product, 8.2 g.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][N:5]([CH3:9])[CH2:4]1.[CH3:10][NH2:11]>C(O)C>[CH3:10][NH:11][CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][N:5]([CH3:9])[CH2:4]1

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
ClCC1CN(CCC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
before being extracted into dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CNCC1CN(CCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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